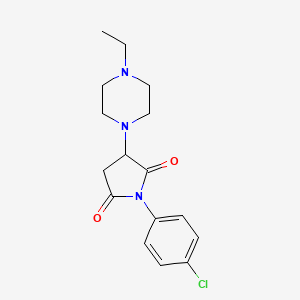

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-chlorophenyl group at the N1 position and a 4-ethylpiperazine moiety at the C3 position.

Properties

Molecular Formula |

C16H20ClN3O2 |

|---|---|

Molecular Weight |

321.80 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H20ClN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3 |

InChI Key |

OBSSDVAFBMTYPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

Substitution with 4-Chlorophenyl Group:

Attachment of the 4-Ethylpiperazin-1-yl Group: The final step involves the reaction of the intermediate with 4-ethylpiperazine under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione

- Structure : Features a propargylamine group at C3 instead of 4-ethylpiperazine.

- Properties: High purity (NLT 97%) with molecular weight 262.69 g/mol.

- Key Difference : The absence of a piperazine ring may reduce its ability to engage in hydrogen bonding or receptor interactions compared to the ethylpiperazine analog.

1-(4-Chlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione

- Structure : Incorporates a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group at C3.

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

- Examples : Compounds such as 1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i) .

- Activity : These derivatives exhibit dual affinity for 5-HT1A receptors and serotonin transporters (SERT), with modifications at the arylpiperazine moiety influencing binding potency .

- Comparison: The ethylpiperazine group in the target compound may similarly target monoaminergic systems but lacks the indole moiety linked to enhanced receptor engagement.

Substituent Variations at the N1 Position

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

- The 4-acetylphenyl group at N1 may enhance blood-brain barrier penetration compared to 4-chlorophenyl .

1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione

- Structure : Combines a benzyl group at N1 with a sulfanyl and complex piperazine substituent.

- Implications : The trifluoromethylpyridine-piperazine moiety may confer unique pharmacokinetic properties, such as increased lipophilicity and target selectivity .

Pharmacological and Therapeutic Implications

- Multi-Target Potential: The combination of 4-chlorophenyl and ethylpiperazine groups may enable dual mechanisms of action, akin to indole-based derivatives targeting both receptors and transporters .

Biological Activity

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C16H21ClN2O2

- Molecular Weight: 306.81 g/mol

Research indicates that the compound interacts with various biological pathways, particularly those involving neurotransmitter systems. It is believed to exhibit activity through:

- Dopamine Receptor Modulation: The compound has shown potential in modulating dopamine receptors, which are crucial in various neurological conditions.

- Anti-inflammatory Effects: Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in neuroinflammation management.

In Vitro Studies

In vitro studies have demonstrated significant effects on cell lines relevant to neurological disorders. For instance, the compound has been tested against microglial cells, where it inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Study A | BV2 Microglial Cells | Inhibition of NO production and cytokine release |

| Study B | SH-SY5Y Neuronal Cells | Neuroprotective effects observed under oxidative stress conditions |

In Vivo Studies

In vivo experiments using animal models have provided further insights into the compound's efficacy. In a model of Parkinson's disease induced by MPTP, treatment with the compound resulted in:

- Reduction in Behavioral Deficits: Animals showed improved locomotor activity.

- Neuroprotection: Significant preservation of dopaminergic neurons was noted.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

-

Neuroprotection in Parkinson's Disease:

- A study involving MPTP-treated mice demonstrated that administration of the compound reduced microglial activation and protected against dopaminergic neuron loss.

-

Anti-inflammatory Properties:

- In a model of lipopolysaccharide (LPS)-induced neuroinflammation, the compound significantly reduced levels of pro-inflammatory cytokines and improved overall neuronal health.

Pharmacological Profile

The pharmacological profile of this compound suggests it may serve as a candidate for treating neurodegenerative diseases due to its dual action on neuronal protection and inflammation reduction.

| Pharmacological Activity | Potential Applications |

|---|---|

| Dopamine receptor modulation | Treatment of Parkinson's disease |

| Anti-inflammatory effects | Management of neuroinflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.